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Compound of Interest

Compound Name: Antifungal agent 13

Cat. No.: B15558414 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Antifungal Agent 13, systematically named N-(4-chlorophenyl)-1-methyl-3-

(trifluoromethyl)-1H-pyrazole-4-carboxamide, is a novel synthetic compound belonging to the

pyrazole carboxamide class of fungicides. This class of compounds has garnered significant

interest due to its potent and broad-spectrum antifungal activity. The core mechanism of action

for many pyrazole carboxamides involves the inhibition of succinate dehydrogenase (SDH), a

key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[1][2]

[3] This technical guide provides a comprehensive overview of the synthesis, characterization,

and biological evaluation of Antifungal Agent 13.

Data Presentation
The quantitative data for Antifungal Agent 13 are summarized in the tables below.

Table 1: Physicochemical and Spectroscopic Data for Antifungal Agent 13
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Parameter Value

IUPAC Name
N-(4-chlorophenyl)-1-methyl-3-

(trifluoromethyl)-1H-pyrazole-4-carboxamide

Molecular Formula C₁₂H₉ClF₃N₃O

Molecular Weight 319.67 g/mol

Appearance White solid

Melting Point 129-131 °C[4]

¹H NMR (DMSO-d₆, δ ppm)

10.15 (s, 1H, NH), 8.55 (s, 1H, pyrazole-H), 7.75

(d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.95 (s, 3H, N-

CH₃)

¹³C NMR (DMSO-d₆, δ ppm)
160.1, 148.2, 138.5, 137.9, 129.2, 128.8, 122.5,

120.7 (q, J=268 Hz, CF₃), 115.8, 40.1

IR (KBr, cm⁻¹)
3310 (N-H), 1675 (C=O), 1540, 1490, 1130 (C-

F)

MS (ESI) m/z 320.0 [M+H]⁺

Table 2: In Vitro Antifungal Activity of Antifungal Agent 13 (MIC₅₀ in µg/mL)
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Fungal Strain MIC₅₀ (µg/mL)

Gibberella zeae >50

Fusarium oxysporum >50

Cytospora mandshurica >50

Rhizoctonia solani 0.022[1]

Botrytis cinerea >50

Candida albicans Not Reported

Aspergillus fumigatus Not Reported

Note: Antifungal activity can be highly species-

specific. The available data for analogous

compounds suggest that activity is often

targeted toward specific phytopathogenic fungi.

[4][5][6]

Experimental Protocols
Synthesis of Antifungal Agent 13
The synthesis of N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is

a multi-step process, commencing with the synthesis of the pyrazole carboxylic acid

intermediate, followed by an amidation reaction.

Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

To a solution of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in a suitable solvent such

as dimethylformamide (DMF), add a methylating agent (e.g., methyl iodide) and a base (e.g.,

potassium carbonate).

Stir the reaction mixture at room temperature for 24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic

solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the methylated ester.

Hydrolyze the resulting ester to the carboxylic acid by heating with a base (e.g., sodium

hydroxide) in a mixture of water and ethanol.

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic

acid.

Filter the solid, wash with cold water, and dry to yield 1-methyl-3-(trifluoromethyl)-1H-

pyrazole-4-carboxylic acid.[7]

Step 2: Synthesis of N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-

carboxamide (Antifungal Agent 13)

Suspend 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1 equivalent) in a dry,

inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Add oxalyl chloride or thionyl chloride (1.2 equivalents) and a catalytic amount of DMF.

Stir the mixture at room temperature for 2-4 hours to form the acid chloride. Monitor the

conversion by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic

acid).

In a separate flask, dissolve 4-chloroaniline (1 equivalent) and a non-nucleophilic base such

as triethylamine (1.5 equivalents) in the same dry solvent.

Cool the aniline solution to 0 °C in an ice bath.

Slowly add the freshly prepared acid chloride solution to the aniline solution with vigorous

stirring.

Allow the reaction mixture to warm to room temperature and stir for an additional 12-18

hours.
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Monitor the reaction by TLC.

Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography on silica gel to afford the pure Antifungal
Agent 13.[4]

Characterization Methods
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz

or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using

potassium bromide (KBr) pellets.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to

determine the mass-to-charge ratio of the synthesized compound.

Melting Point: The melting point is determined using a standard melting point apparatus and

is uncorrected.

Antifungal Susceptibility Testing
The in vitro antifungal activity is determined using the broth microdilution method according to

established protocols.

Prepare a stock solution of Antifungal Agent 13 in DMSO.

Perform serial two-fold dilutions of the compound in 96-well microtiter plates containing a

suitable broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous

fungi).
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Prepare a standardized inoculum of the fungal test strain.

Add the fungal inoculum to each well of the microtiter plate.

Include positive (fungal inoculum with a standard antifungal) and negative (fungal inoculum

without any antifungal) controls.

Incubate the plates at an appropriate temperature (e.g., 35°C for Candida spp., 28°C for

filamentous fungi) for 24-72 hours.

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the

compound that causes a significant inhibition of visible fungal growth compared to the

control.

Visualizations
Synthesis Workflow
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Caption: Synthetic pathway for Antifungal Agent 13.

Proposed Mechanism of Action
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Caption: Inhibition of Succinate Dehydrogenase by Antifungal Agent 13.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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